Destruxin B1
CAS No.: 79386-01-9
Cat. No.: VC19325668
Molecular Formula: C31H53N5O7
Molecular Weight: 607.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79386-01-9 |
|---|---|
| Molecular Formula | C31H53N5O7 |
| Molecular Weight | 607.8 g/mol |
| IUPAC Name | (3R,10S,13S,16S,19S)-3-butan-2-yl-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosane-2,5,9,12,15,18-hexone |
| Standard InChI | InChI=1S/C31H53N5O7/c1-10-19(5)24-29(40)35(9)25(18(3)4)30(41)34(8)21(7)27(38)32-16-15-23(37)43-26(20(6)11-2)31(42)36-17-13-12-14-22(36)28(39)33-24/h18-22,24-26H,10-17H2,1-9H3,(H,32,38)(H,33,39)/t19-,20?,21-,22-,24-,25-,26+/m0/s1 |
| Standard InChI Key | ZUCXDCRAVWYPSD-YAZLVPKGSA-N |
| Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N1)C(C)CC)C)C)C(C)C)C |
| Canonical SMILES | CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)C(C)CC)C)C)C(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Destruxin B1 (CAS No. 2503-26-6) is a cyclic hexadepsipeptide with the molecular formula C₃₀H₅₁N₅O₇ and a molecular weight of 593.8 g/mol . Its structure comprises six residues: N-methyl-DL-alanine, β-alanine, N-oxa-DL-leucine, DL-proline, DL-isoleucine, and N-methyl-DL-valine, arranged in a macrocyclic ring (Fig. 1) . The cyclic backbone is stabilized by one ester and five amide bonds, conferring rigidity and resistance to enzymatic degradation in insect hemolymph .
Table 1: Key Physicochemical Properties of Destruxin B1
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₅₁N₅O₇ | |
| Molecular Weight | 593.8 g/mol | |
| CAS Number | 2503-26-6 | |
| Solubility | Lipophilic, insoluble in water | |
| Stability | pH-sensitive (hydrolyzes in acidic conditions) |
Stereochemical Complexity
The stereochemistry of Destruxin B1 remains partially unresolved due to undefined stereocenters in its DL-configured amino acids . This complexity complicates synthetic reproduction, necessitating reliance on fungal biosynthesis for large-scale production . Nuclear magnetic resonance (NMR) studies have confirmed the incorporation of L-methionine-derived methyl groups and acetate units into its hydroxyacid moiety, highlighting the role of precursor molecules in its assembly .
Biosynthesis and Fungal Production
Genetic and Enzymatic Machinery
The biosynthesis of Destruxin B1 in Metarhizium robertsii is governed by a conserved gene cluster (dtxS1–dtxS4) (Fig. 2) . DtxS1, a nonribosomal peptide synthetase (NRPS), coordinates substrate activation and cyclization through six adenylation (A) domains. Two A domains exhibit substrate promiscuity, enabling the synthesis of Destruxin B1 analogs . DtxS2 (cytochrome P450) oxidizes Destruxin B1 into derivatives like Destruxins A and E, while DtxS3 (aldo-keto reductase) and DtxS4 (aspartate decarboxylase) supply α-hydroxyisocaproic acid and β-alanine, respectively .
Table 2: Enzymes in Destruxin B1 Biosynthesis
| Enzyme | Function | Role in Pathway |
|---|---|---|
| DtxS1 | NRPS with six A domains | Substrate activation, cyclization |
| DtxS2 | Cytochrome P450 oxidase | Derivative synthesis (e.g., A, E) |
| DtxS3 | Converts ketones to hydroxy acids | Supplies α-hydroxyisocaproic acid |
| DtxS4 | Decarboxylates aspartate to β-alanine | Provides β-alanine residue |
Fermentation and Yield Optimization
Production occurs via submerged fermentation of Metarhizium anisopliae, with yields influenced by strain specificity, culture medium, and incubation duration . For instance, M. robertsii 2575 produces Destruxin B1 at 120 μg/mL in corn-based media after 7 days, whereas M. brunneum 2974 yields 45 μg/mL under similar conditions .
Mechanisms of Biological Activity
Immunosuppression in Insects
Destruxin B1 disrupts insect immunity by inhibiting phospholipase A₂ (PLA₂), a key enzyme in prophenoloxidase activation . This suppression reduces nodulation and encapsulation responses, facilitating fungal colonization. In Galleria mellonella, doses as low as 10 μg/mL induce 80% mortality within 72 hours by paralyzing visceral muscles .
Neuromuscular Toxicity
The compound binds to calcium channels in neuromuscular junctions, causing flaccid paralysis. Structural similarity to endogenous neurotransmitters enables competitive inhibition of ionotropic receptors, blocking action potential propagation . Electrophysiological studies in Bombyx mori demonstrate a 50% reduction in muscle contraction at 5 μM concentrations .
Applications and Research Frontiers
Agricultural Bioinsecticides
Stability and Environmental Impact
Degradation Pathways
Destruxin B1 undergoes pH-dependent hydrolysis, with ester bond cleavage accelerating under acidic conditions (k = 0.12 h⁻¹ at pH 3). Photodegradation is negligible, but soil microbiota degrade 70% of the compound within 14 days, minimizing ecological persistence .
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